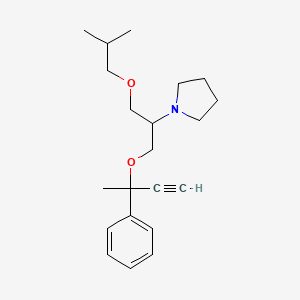
Fronepidil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fronepidil is a chemical compound with the molecular formula C21H31NO2 It is known for its applications in various fields, including medicine and scientific research
Preparation Methods
Fronepidil can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-phenyl-3-butyne-2-ol with benzyltriethylammonium chloride and 1-[2-chloro-3-(2-methylpropoxy)propyl]pyrrolidine. The reaction is carried out in the presence of sodium hydroxide in water, followed by refluxing for several hours . The resulting product is then converted into its hydrochloride salt form .
Chemical Reactions Analysis
Fronepidil undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Sodium hydroxide, benzyltriethylammonium chloride, and other reagents are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Fronepidil has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various chemical compounds.
Biology: this compound is studied for its potential effects on biological systems.
Medicine: It has potential therapeutic applications and is being researched for its effects on different medical conditions.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Fronepidil involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Fronepidil can be compared with other similar compounds, such as propranolol, alprenolol, and pindolol. These compounds share some structural similarities but differ in their specific properties and applications . This compound’s uniqueness lies in its specific chemical structure and the distinct effects it produces.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique properties and diverse applications make it a valuable subject of study for scientists and researchers.
Properties
CAS No. |
79700-63-3 |
|---|---|
Molecular Formula |
C21H31NO2 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
1-[1-(2-methylpropoxy)-3-(2-phenylbut-3-yn-2-yloxy)propan-2-yl]pyrrolidine |
InChI |
InChI=1S/C21H31NO2/c1-5-21(4,19-11-7-6-8-12-19)24-17-20(16-23-15-18(2)3)22-13-9-10-14-22/h1,6-8,11-12,18,20H,9-10,13-17H2,2-4H3 |
InChI Key |
BFXRCMJRKTUNIQ-UHFFFAOYSA-N |
SMILES |
CC(C)COCC(COC(C)(C#C)C1=CC=CC=C1)N2CCCC2 |
Canonical SMILES |
CC(C)COCC(COC(C)(C#C)C1=CC=CC=C1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


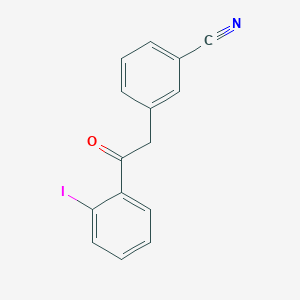
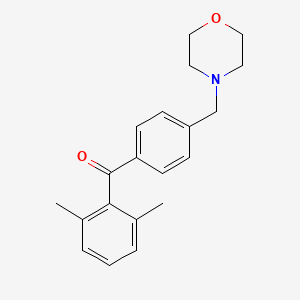
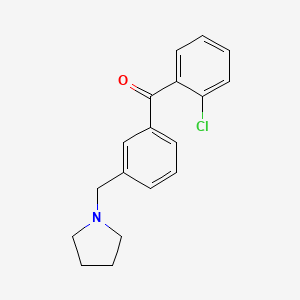
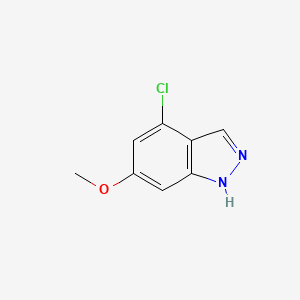

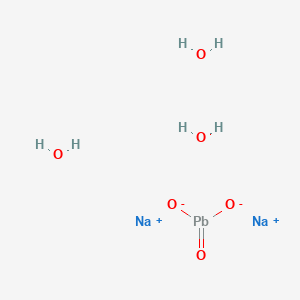
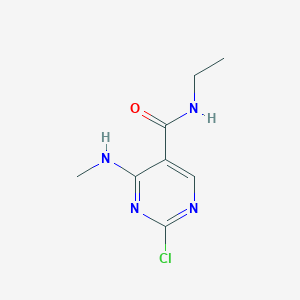
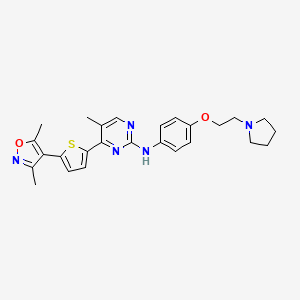
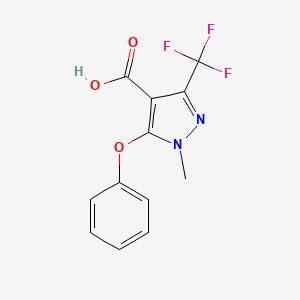

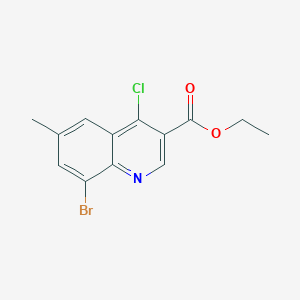
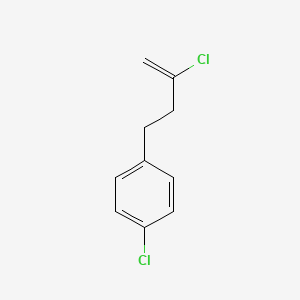

![Cyclopentyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614407.png)
